![molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound featuring a bromine atom and a methoxy group attached to a pyridine ring The oxan-4-yl group is a tetrahydropyran moiety, which adds to the compound’s complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.
Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxypyridine: Lacks the tetrahydropyran moiety, making it less complex.
2-Bromo-4-methoxypyridine: Similar structure but different substitution pattern on the pyridine ring.
2-Bromo-5-hydroxypyridine: Precursor in the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine.
Uniqueness
The presence of the tetrahydropyran moiety in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields. This structural feature can enhance its interaction with biological targets and improve its solubility and stability.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
2-bromo-5-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 |
InChI-Schlüssel |
BZENIEILVGVIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
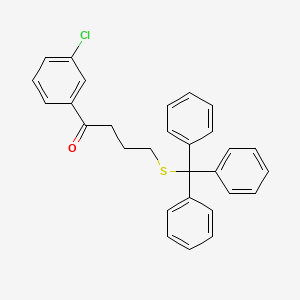
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

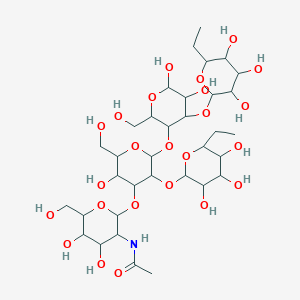
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
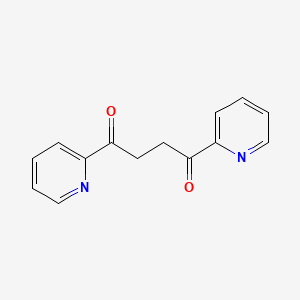
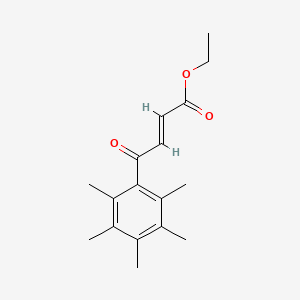
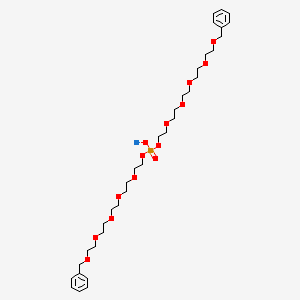
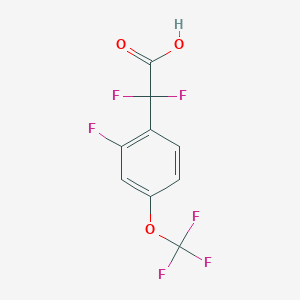
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
